6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine ring substituted with a methoxy group and a piperidinylamine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyrimidine ring can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Piperidinylation: The piperidinyl group is introduced via nucleophilic substitution, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidinyl group, potentially yielding partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine or piperidine derivatives.
Substitution: Various substituted pyrimidine or piperidine compounds.
Scientific Research Applications
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety profiles.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: The free base form without the dihydrochloride salt.
4-Amino-6-methoxypyrimidine: Lacks the piperidinyl group.
N-(Piperidin-4-yl)pyrimidin-4-amine: Lacks the methoxy group.
Uniqueness
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRTUZVIUUTPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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